![molecular formula C8H16ClNO2 B6269149 rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 2307772-71-8](/img/no-structure.png)
rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans
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Overview
Description
Pyrrolidine derivatives, such as “rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans”, are often used in the synthesis of various pharmaceuticals and other organic compounds . They typically exist as white or off-white powders .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex and often involves multiple steps, including the formation of the pyrrolidine ring, functionalization of the ring, and the addition of various side chains .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives includes a five-membered ring containing four carbon atoms and one nitrogen atom . The specific configuration of the molecule can vary depending on the placement and orientation of the functional groups .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions . The specific reactions that a given compound can undergo depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Pyrrolidine derivatives typically have a high boiling point and are soluble in water . They are stable under normal temperatures and pressures but can decompose under high heat or in the presence of strong oxidizing agents .Mechanism of Action
Safety and Hazards
Future Directions
The study and application of pyrrolidine derivatives is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research will likely focus on developing new synthesis methods, exploring new applications, and improving our understanding of these compounds’ mechanisms of action .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-ethyl-1-methylpyrrolidine", "Ethyl acetoacetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-ethyl-1-methylpyrrolidine in the presence of sodium hydroxide to form the corresponding enamine.", "Step 2: The enamine is then hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the hydrochloride salt by treatment with hydrochloric acid.", "Step 4: The hydrochloride salt is purified by recrystallization from methanol and diethyl ether to yield the final product, rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride, trans." ] } | |
CAS RN |
2307772-71-8 |
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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